Journal Name:Journal of the Chemical Society C: Organic
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Journal of the Chemical Society C: Organic ( IF 0 ) Pub Date : , DOI: 10.1039/J397000FP019
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Journal of the Chemical Society C: Organic ( IF 0 ) Pub Date : , DOI: 10.1039/J397000FP027
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Journal of the Chemical Society C: Organic ( IF 0 ) Pub Date : , DOI: 10.1039/J397000FP023
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Journal of the Chemical Society C: Organic ( IF 0 ) Pub Date : , DOI: 10.1039/J397000FP031
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Journal of the Chemical Society C: Organic ( IF 0 ) Pub Date : , DOI: 10.1039/J397000FP037
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Journal of the Chemical Society C: Organic ( IF 0 ) Pub Date : , DOI: 10.1039/J397000FP041
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Journal of the Chemical Society C: Organic ( IF 0 ) Pub Date : , DOI: 10.1039/J397000FP045
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Journal of the Chemical Society C: Organic ( IF 0 ) Pub Date : , DOI: 10.1039/J397000FP079
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Journal of the Chemical Society C: Organic ( IF 0 ) Pub Date : , DOI: 10.1039/J397000FP049
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Journal of the Chemical Society C: Organic ( IF 0 ) Pub Date : , DOI: 10.1039/J397000FP053
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Journal of the Chemical Society C: Organic ( IF 0 ) Pub Date : , DOI: 10.1039/J397000FP059
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Journal of the Chemical Society C: Organic ( IF 0 ) Pub Date : , DOI: 10.1039/J397000FP063
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Journal of the Chemical Society C: Organic ( IF 0 ) Pub Date : , DOI: 10.1039/J397000FP067
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Journal of the Chemical Society C: Organic ( IF 0 ) Pub Date : , DOI: 10.1039/J397000FP071
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Journal of the Chemical Society C: Organic ( IF 0 ) Pub Date : , DOI: 10.1039/J39660000362
Gentle treatment with acid converts the ferricyanide oxidation product, believed to be the dienone (III). of 4-methoxy-2-t-butylphenol into the hemi-acetal (IV). The latter's structure is proved by reduction to the tri-hydroxybiphenyl (V), and by formation of the azodibenzofuran (VII) on reaction with 2,4-dinitrophenylhydrazine. In acid, oxidation of either the hemi-acetal or of the trihydroxybiphenyl (V) gives the dibenzofuran-1,2-quinone (XIII), but in neutral or alkaline solution the dibenzofuran-1,4-quinone (XV). Electron spin resonance spectrometry has been used to examine some of these oxidations.
Journal of the Chemical Society C: Organic ( IF 0 ) Pub Date : , DOI: 10.1039/J39660000358
The unusual elimination as molecules of part of the internal structure of a sequence of atoms in ions produced in mass spectrometry is described. Simple model compounds from which hydrogen cyanide, nitriles, and di-imide are eliminated have been examined. The loss of an internal segment of an ion with the formation of a new sequence of atoms has indicated some considered limitations in the techniques of element mapping.
Journal of the Chemical Society C: Organic ( IF 0 ) Pub Date : , DOI: 10.1039/J39660000354
The oxidation of alkyl or benzyl N-hydroxycarbamate produced mainly the corresponding O-alkoxycarbonyl or O-benzoxycarbonyl N-hydroxycarbamates and small amounts of the corresponding trisubstituted hydroxylamines. The oxidation of sodium benzhydroxamate with iodine gave O-benzoyl benzhydroxamate; hydroxyurea and N-hydroxy-N′-phenylurea were similarly converted into N-carbamoyloxyurea and N-hydroxy-N′-phenyl-N-phenylcarbamoylurea, respectively. Oxidation of ethyl, n-propyl, and benzyl N-hydroxycarbamates or hydroxyurea of N-hydroxy-N-phenylurea with iodine in aqueous ammonium carbonate gave the corresponding carbamates, urea, or phenylurea. With silver oxide in ether, alkyl N-hydroxycarbamates and their O-alkoxycarbonyl derivatives yielded N-silver-N-alkoxycarbonyloxycarbamates; simulataneous oxidation of ethyl and benzyl N-hydroxycarbamates gave NO-di- and NNO-tri-substituted hydroxylamines in which the substituents were ethoxycarbonyl, benzyloxycarbonyl, or, possibly, ethyl and benzyl groups.
Journal of the Chemical Society C: Organic ( IF 0 ) Pub Date : , DOI: 10.1039/J39660000350
Hydroxylamine and O-methylhydroxylamine react with phosgene to yield NN′-dihydroxyurea or NN′-dimethoxyurea. Dihydroxyurea forms a tetrabenzoyl derivative which gives O-benzoyl benzhydroxamate in hot aqueous ethanol. With phenyl isocyanate, dihydroxyurea gave hydroxydiphenylbiuret; with xanthydrol, xanthone and hydroxyurea were produced. Hydroxyurea and dihydroxyurea were determined colorimetrically with amminoprusside. In alkali, dihydroxyurea formed cyanate and hydroxyurea; hydroxyurea formed cyanate. Hydroxyurea was more stable than dihydroxyurea.
Journal of the Chemical Society C: Organic ( IF 0 ) Pub Date : , DOI: 10.1039/J39660000346
Hydroxylamine and alkyl chloroformates reacted in alkaline media to form N-,NO-di-, and NNO-tri-alkoxycarbonyl-hydroxylamines, successively. N-Methylhydroxylamine similarly gave N- and NO-di-alkoxycarbonyl-N-methyl-hydroxylamines, and O-methylhydroxylamine produced N- and NN-di-alkoxycarbonyl-O-methylhydroxylamines. N-Phenylhydroxylamine, with 1 equivalent of ethyl chloroformate, gave N-hydroxy-N-phenylurethane. Hydroxylamine hydrochloride and ethyl chloroformate yielded a product which changed into hydroxyurethane. Alkyl N-hydroxycarbamates and hydroxyurea gave O-xanthydryl derivatives. The N-hydroxycarbamates with aqueous dipotassium tetracyanonickelate(II) formed dipotassium tricyanonitrosylnickelate(II). No evidence of a Lossen-type rearrangement during the acid and alkaline hydrolysis of these hydroxylamino-derivatives was seen. The possible mechanisms of hydrolysis are discussed.
Journal of the Chemical Society C: Organic ( IF 0 ) Pub Date : , DOI: 10.1039/J39660000344
The synthesis of 5-, 6-, and 7-methoxyindoline from indoline, and their dehydrogenation to the corresponding methoxyindoles, is described.
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